4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol -

4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol

Catalog Number: EVT-3955676
CAS Number:
Molecular Formula: C18H31N5O
Molecular Weight: 333.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol []

  • Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], a molecule found to possess antiparkinsonian activity in various animal models. []

2. 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024) []

  • Compound Description: WAY-207024 is an orally active gonadotropin-releasing hormone receptor (GnRH-R) antagonist. It was developed to improve the solubility and pharmacokinetic properties of a previously identified, highly insoluble GnRH antagonist. []

3. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604) []

  • Compound Description: K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits improved aqueous solubility and oral absorption compared to its predecessor due to the introduction of a piperazine unit in its structure. []

4. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) []

  • Compound Description: This compound is a potent, selective, and competitive dopamine D4 receptor antagonist. While demonstrating high affinity for D4 receptors in vitro, its in vivo effects at high doses suggest potential interaction with D2 or D3 receptors. []

5. 4-(4-{[(2-Phenylquinazolin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)butan-1-ol hemihydrate []

  • Compound Description: This compound features a quinazoline ring system connected to a butanol group through a triazole ring linker. The crystal structure reveals the formation of hydrogen bonds, influencing its three-dimensional structure and potential interactions with biological targets. []

6. 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

  • Compound Description: FPMINT acts as a novel, irreversible, and non-competitive inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting greater selectivity for ENT2 over ENT1. Structural modifications of FPMINT were explored to understand the structure-activity relationship and improve its potency and selectivity. []

7. 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one []

  • Compound Description: This compound is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), exhibiting balanced activity against both cellular IAP (cIAP) and X-linked IAP (XIAP). Its development aimed to improve metabolic stability and reduce cardiac toxicity. []

8. 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride []

  • Compound Description: This molecule is the hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Its crystal structure provides insights into its conformation and potential interactions. []

9. N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825) []

  • Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor demonstrating potent antiproliferative activity against various hematological and solid tumor cell lines. It showed oral activity and tumor regression in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity. []

10. (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

  • Compound Description: This compound features a pyrimidine ring linked to a piperidine ring via an amine group. Its crystal structure has been determined, providing detailed information about its three-dimensional conformation and potential for intermolecular interactions. []

11. 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium 2,5-dihydroxybenzoate propan-2-ol monosolvate []

  • Compound Description: This compound is the 2,5-dihydroxybenzoate propan-2-ol monosolvate salt of the 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium cation. Its crystal structure provides insights into its conformation and intermolecular interactions. []

12. N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825) []

  • Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor with potent antiproliferative effects against hematological and solid tumor cell lines. Its oral efficacy and low toxicity in preclinical CML models highlight its therapeutic potential. []

13. 1-(4-methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position []

  • Compound Description: This refers to a series of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives with varying heterocyclic substituents at the C-3 position, including 2-methylthiazol-4-yl, 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl, imidazo[2,1- b ]thiazol-6-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl. These compounds were investigated for their anticancer activity. []

14. 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine derivatives []

  • Compound Description: These are two distinct pyrimidine-thiazine ring systems, with various derivatives synthesized via cyclocondensation reactions. []

15. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

  • Compound Description: CPI-1205 acts as a potent and selective inhibitor of histone methyltransferase EZH2, demonstrating robust antitumor effects in preclinical models and currently undergoing phase I clinical trials. []

16. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]-pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3 (2H)-yl)ethan-1-ones []

  • Compound Description: This describes two series of compounds containing a nitroimidazo[1,2-b]pyridazine moiety linked to a piperazine ring. These compounds were synthesized and characterized for their potential antimicrobial activity. []

17. 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) []

  • Compound Description: LQFM032 exhibits anxiolytic-like effects in preclinical models, mediated through the benzodiazepine and nicotinic pathways, without affecting mnemonic activity. []

18. 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its Derivatives []

  • Compound Description: SN79 is a sigma-2 receptor ligand known to induce cell death in tumor cells. A series of SN79 derivatives with varying benzoxazolone ring substitutions were investigated for their effects on sigma-2 receptor-mediated cytotoxic and metabolically stimulative functions. []

19. 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione []

  • Compound Description: This compound features a piperazine ring connected to an oxadiazole-thione ring system. Its crystal structure has been determined, offering detailed information about its three-dimensional conformation and potential for intermolecular interactions. []

20. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) []

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper with excellent in vivo efficacy in BRCA mutant models. It demonstrates high selectivity for PARP1 over other PARP family members and exhibits a good secondary pharmacology and physicochemical property profile. []

21. 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It exhibits significant antitumor activity in bladder cancer models overexpressing FGFR3. []

22. 4-(4-piperidin-4-yl-piperazin-1-yl) -azepan derivatives []

  • Compound Description: This refers to a series of substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan, investigated for their potential as neurokinin antagonists. []

23. 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) []

  • Compound Description: Compound 7x is a potent multikinase inhibitor targeting CDK4/CYCLIN D1 and ARK5 kinases. It exhibits promising antitumor activity by inducing apoptosis in tumor cells. []

24. 7-hidroksi-8-[4-metil-piperazin-1-yl)metil]2H-kromen-2-on []

  • Compound Description: This compound's chemical activity, molecular properties, and potential interactions with DNA and proteins were investigated using computational methods, including density functional theory, molecular electrostatic potential analysis, and molecular docking. []

25. 4-dimethylamino-2-(naphth-1-yl)-phenyl- 1-(2-chloroquinolin-3-yl)-butan-2-ol derivatives []

  • Compound Description: These compounds represent a series of structural analogues of Bedaquiline, an anti-tuberculosis drug. The synthesis and evaluation of these derivatives aimed to improve bioavailability and reduce side effects compared to Bedaquiline. []

26. 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735) []

  • Compound Description: BMS-695735 is an orally available inhibitor of the insulin-like growth factor-1 receptor kinase, exhibiting broad-spectrum in vivo antitumor activity and improved ADME properties compared to its predecessor. []

27. trans-tetraaqua-bis((1-((7-hydroxy-3-(4-methoxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)piperidin-1-ium-4-carbonyl)oxy-κO)zinc(II)hexahydrate []

  • Compound Description: This compound is a zinc(II) complex with a complex structure characterized by X-ray crystallography. []

28. 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its Analogues []

  • Compound Description: This series of compounds exhibits potent dopamine D2/D3 agonist activity and iron-chelating properties, suggesting potential applications in treating Parkinson's disease. []

29. 3- {2- [4- (6-fluoro-benzo [d] isoxazol-3-yl) -piperidin-1-yl] ethyl} -2-methyl-6,7,8,9- tetrahydro-4H-pyrido [1,2-a] pyrimidin-4-one []

  • Compound Description: This compound was synthesized through a multi-step process involving a condensation and reduction reaction. []

30. 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500) []

  • Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist, demonstrating potential for treating inflammatory diseases. []

31. 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923) []

  • Compound Description: ERA-923 is a novel selective estrogen receptor modulator (SERM) that inhibits the growth of both tamoxifen-sensitive and -resistant tumors while lacking the uterotropic effects associated with other SERMs. []

32. 1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide and Analogues []

  • Compound Description: These are tricyclic pyrazole derivatives designed as selective CB2 cannabinoid receptor ligands. Structure-activity relationship studies within this series aimed to optimize their CB2 affinity and agonist activity. []

33. 6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD) []

  • Compound Description: FMPD is a potential antipsychotic drug candidate with a high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 receptors compared to olanzapine, suggesting a reduced risk of weight gain. []

Properties

Product Name

4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol

IUPAC Name

4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol

Molecular Formula

C18H31N5O

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C18H31N5O/c1-16-15-17(20-18(19-16)23-8-3-2-4-9-23)22-12-10-21(11-13-22)7-5-6-14-24/h15,24H,2-14H2,1H3

InChI Key

ZFVYCKQASAAGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)CCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.